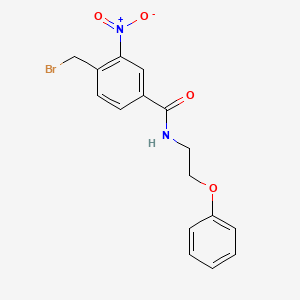
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromomethyl group, a nitro group, and a phenoxyethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide typically involves multiple steps One common method starts with the nitration of a benzamide derivative to introduce the nitro group This is followed by bromination to add the bromomethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The bromomethyl group can be substituted with other nucleophiles.
Substitution: The bromomethyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromomethyl group can yield a variety of functionalized benzamides.
Scientific Research Applications
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-3-nitro-N-(2-phenoxyethyl)benzamide
- 4-(Bromomethyl)-3-nitro-N-(2-methoxyethyl)benzamide
- 4-(Bromomethyl)-3-nitro-N-(2-phenylethyl)benzamide
Uniqueness
4-(Bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide is unique due to the combination of its functional groups. The presence of both a bromomethyl and a nitro group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, the phenoxyethyl group can enhance its biological activity and solubility, making it a valuable compound for research and development.
Properties
CAS No. |
651026-69-6 |
|---|---|
Molecular Formula |
C16H15BrN2O4 |
Molecular Weight |
379.20 g/mol |
IUPAC Name |
4-(bromomethyl)-3-nitro-N-(2-phenoxyethyl)benzamide |
InChI |
InChI=1S/C16H15BrN2O4/c17-11-13-7-6-12(10-15(13)19(21)22)16(20)18-8-9-23-14-4-2-1-3-5-14/h1-7,10H,8-9,11H2,(H,18,20) |
InChI Key |
LAFINYLYHBBKJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
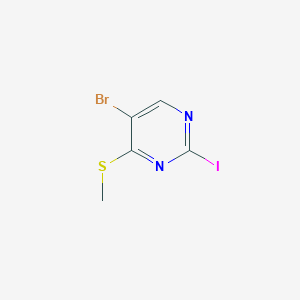
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)

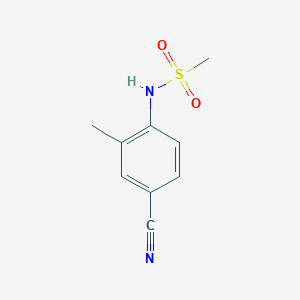

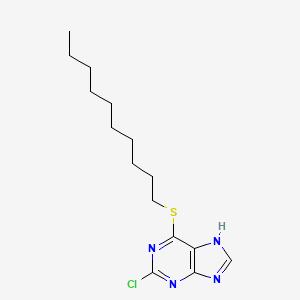
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
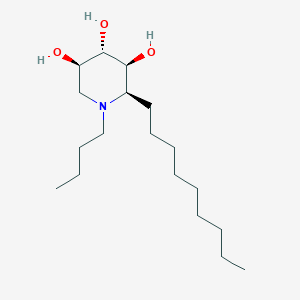
![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)
